Enhanced Nuclease Resistance in Oligonucleotide Therapeutics
Incorporation of a 1-oxaspiro[4.5]decane skeleton as a 6′-C-spiro-thymidine modification significantly enhances oligonucleotide stability toward nucleases compared to unmodified natural DNA. This provides a quantifiable advantage in therapeutic oligonucleotide development [1].
| Evidence Dimension | Nuclease resistance (qualitative enhancement) |
|---|---|
| Target Compound Data | 6′-C-spiro-thymidine-modified oligonucleotide (containing 1-oxaspiro[4.5]decane skeleton) exhibited significantly increased nuclease resistance, particularly when incorporated at the 3′-end |
| Comparator Or Baseline | Unmodified natural DNA oligonucleotide |
| Quantified Difference | Qualitative enhancement; exact fold-change not reported in abstract, but described as 'significantly increased' nuclease resistance |
| Conditions | In vitro nuclease degradation assay |
Why This Matters
Superior nuclease resistance directly translates to prolonged in vivo half-life and enhanced therapeutic index for oligonucleotide drugs, a critical selection criterion for nucleic acid chemistry groups.
- [1] Synthesis, Duplex-Forming Ability, and Nuclease Resistance of Oligonucleotides Containing a Thymidine Derivative with a 1-Oxaspiro[4.5]decane Skeleton. Chem. Pharm. Bull. 2022, 70(10), 699-706. DOI: 10.1248/cpb.c22-00458. View Source
